Dodecabenzylbambus[6]uril
Description
Structure
2D Structure
Properties
IUPAC Name |
(4S,8R,12S,16R,20S,24R,28S,32R,36S,40R,44S,48R)-5,7,13,15,21,23,29,31,37,39,45,47-dodecabenzyl-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47-tetracosazatridecacyclo[41.5.1.13,9.111,17.119,25.127,33.135,41.04,8.012,16.020,24.028,32.036,40.044,48]tetrapentacontane-6,14,22,30,38,46,49,50,51,52,53,54-dodecone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C114H108N24O12/c139-103-115(61-79-37-13-1-14-38-79)91-92(116(103)62-80-39-15-2-16-40-80)128-74-130-95-96(120(66-84-47-23-6-24-48-84)105(141)119(95)65-83-45-21-5-22-46-83)132(111(130)147)76-134-99-100(124(70-88-55-31-10-32-56-88)107(143)123(99)69-87-53-29-9-30-54-87)136(113(134)149)78-138-102-101(125(71-89-57-33-11-34-58-89)108(144)126(102)72-90-59-35-12-36-60-90)137(114(138)150)77-135-98-97(121(67-85-49-25-7-26-50-85)106(142)122(98)68-86-51-27-8-28-52-86)133(112(135)148)75-131-94-93(129(110(131)146)73-127(91)109(128)145)117(63-81-41-17-3-18-42-81)104(140)118(94)64-82-43-19-4-20-44-82/h1-60,91-102H,61-78H2/t91-,92+,93+,94-,95-,96+,97+,98-,99-,100+,101+,102- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDQZQAFBLCFDX-UGQLRSLGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2C3C(N(C2=O)CN4C5C(N(C4=O)CN6C7C(N(C6=O)CN8C9C(N(C8=O)CN2C4C(N(C2=O)CN2C6C(N1C2=O)N(C(=O)N6CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N4CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N9CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N7CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N5CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N3CC1=CC=CC=C1)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1N2[C@H]3[C@@H](N(C2=O)CN4[C@H]5[C@@H](N(C4=O)CN6[C@H]7[C@@H](N(C6=O)CN8[C@H]9[C@@H](N(C8=O)CN2[C@H]4[C@@H](N(C2=O)CN2[C@H]6[C@@H](N1C2=O)N(C(=O)N6CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N4CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N9CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N7CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N5CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N3CC1=CC=CC=C1)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C114H108N24O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2006.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization of Dodecabenzylbambus 1 Uril
Classical Synthetic Pathways for Bambus[n]uril Macrocycles
The traditional and most direct route to bambus[n]urils is the acid-catalyzed condensation of N,N'-disubstituted glycoluril (B30988) monomers with formaldehyde. nih.govresearchgate.net For dodecabenzylbambus nih.govuril, the specific precursor required is 2,4-dibenzylglycoluril. This approach is founded on the Mannich-type condensation, which effectively stitches the glycoluril units together with methylene (B1212753) bridges to form the macrocyclic structure. researchgate.net
The synthesis typically involves heating a mixture of the substituted glycoluril and paraformaldehyde (a stable, solid source of formaldehyde) in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, in a suitable solvent. nih.govmdpi.com The reaction yields the desired six-membered bambus nih.govuril, which is often isolated as a complex with the anion of the acid used for catalysis. mdpi.com The general approach relies on the preparation of the desired glycoluril derivative first, followed by the acid-catalyzed macrocyclization. nih.govacs.org
Optimization and Challenges in the Synthesis of Dodecabenzylbambusnih.govuril
While conceptually straightforward, the classical synthesis of dodecabenzylbambus nih.govuril is often plagued by significant challenges. A primary issue is the low yield of the target macrocycle, which is frequently accompanied by the formation of a complex mixture of linear oligomers and other cyclic products. acs.org The macrocyclization reaction can be complicated by unwanted side reactions, particularly under the harsh acidic conditions required. acs.org
To address these limitations, researchers have focused on optimizing reaction conditions and purification protocols. For instance, careful selection of the protecting group on the glycoluril precursor is crucial. nih.govacs.org The p-methoxybenzyl (PMB) group has been successfully used as a protecting group, which can later be removed to yield unsubstituted bambusurils. nih.govacs.org Furthermore, significant improvements in yield have been achieved by refining the isolation and purification methods. acs.org In one instance, the yield for a specific bambusuril was increased from 14% to 61% simply by enhancing the isolation and purification process. acs.org
Advanced Synthetic Strategies and Novel Approaches
Beyond optimizing classical methods, novel synthetic strategies have been developed to access more complex and functional bambusuril derivatives with greater efficiency and control.
The majority of bambusurils are achiral; however, the development of chiral macrocycles is crucial for applications in enantioselective recognition. acs.org Enantiomerically pure bambus nih.govurils have been successfully synthesized using two main strategies. acs.org The first approach involves the synthesis of enantiomerically pure 2N,4N′-disubstituted glycoluril building blocks on a multigram scale using orthogonal protection strategies. acs.org These chiral glycolurils are then used in the standard acid-catalyzed macrocyclization to produce the enantiopure bambusuril. acs.org
A second powerful route is a post-macrocyclization modification. acs.org This strategy involves synthesizing a bambusuril with a chiral (S)-1-phenylethyl group attached. This group can be successfully cleaved from the macrocycle after its formation, yielding a versatile intermediate that can be further alkylated with various bromides. acs.org This method opens access to a large library of enantiomerically pure bambus nih.govuril derivatives with yields for the final alkylation step ranging from 53–94%. acs.org These chiral bambusurils have demonstrated the ability to bind chiral carboxylates with notable enantioselectivity. nih.gov
Advanced physical methods have been applied to dramatically improve the synthesis of bambus[n]urils. Microwave-assisted synthesis has been shown to be a highly effective technique. nih.govacs.org For the synthesis of allyl-substituted bambus[n]urils, the use of microwave irradiation increased the reaction yield to 85%, a substantial improvement over the 20% yield obtained under classical heating conditions. nih.govacs.org
| Synthetic Method | Yield | Reference |
|---|---|---|
| Classical Heating | 20% | nih.govacs.org |
| Microwave Irradiation | 85% | nih.govacs.org |
Mechanochemistry, which involves conducting reactions in the solid state via grinding or milling, has emerged as a powerful, environmentally friendly alternative to solution-based synthesis. chemrxiv.org This technique has been successfully used for the size-controlled, quantitative synthesis of related hemicucurbituril macrocycles by using anionic templates to direct the self-assembly of mechanochemically-obtained oligomers in the solid state. chemrxiv.org This approach overcomes solubility barriers and can promote reactions between components with very different polarities, suggesting its high potential for the synthesis of complex bambusuril structures. chemrxiv.org
Functionalization and Peripheral Modification Strategies
The ability to introduce specific functional groups onto the bambusuril periphery is key to tuning its properties and expanding its applications.
Creating bambusurils with a single functional group among the twelve benzyl (B1604629) substituents is a significant synthetic challenge. The primary strategy to achieve this is through a statistical condensation. nih.govacs.org This method involves the co-macrocyclization of a large excess of a symmetrical glycoluril (like 2,4-dibenzylglycoluril) with a small amount of an unsymmetrical glycoluril that bears a desired functional group (e.g., a carboxyl group). nih.govacs.orgulb.ac.be This statistical approach leads to a mixture of products, from which the desired monofunctionalized bambus nih.govuril can be isolated, typically by column chromatography. ulb.ac.be For example, monofunctionalized fluorinated bambusurils have been prepared with yields of 11-12% using this method. ulb.ac.be
| Compound | Yield | Reference |
|---|---|---|
| Monofunctionalized Bambusuril 2a | 11% | ulb.ac.be |
| Monofunctionalized Bambusuril 2b | 12% | ulb.ac.be |
A particularly innovative extension of this strategy involves replacing the unsymmetrical glycoluril with D-biotin, which is a naturally chiral and commercially available molecule. nih.govacs.org The condensation of five units of 2,4-dibenzylglycoluril with one unit of D-biotin and paraformaldehyde successfully yielded an enantiomerically pure, monofunctionalized hybrid macrocycle. nih.govacs.orgmuni.cz
An alternative to statistical synthesis is a post-macrocyclization approach. This involves the synthesis of bambusurils with removable protecting groups, such as the p-methoxybenzyl (PMB) group. nih.govacs.org After the macrocycle is formed, the protecting groups are removed to yield an "unsubstituted" bambusuril with reactive N-H sites on its portals. nih.govacs.org This versatile intermediate can then undergo further reactions, allowing for the preparation of derivatives that are not accessible through the classical acid-catalyzed macrocyclization. nih.govacs.org
Preparation of Hybrid Macrocyclic Architectures
The synthesis of hybrid macrocyclic architectures involving the dodecabenzylbambus acs.orguril framework has been achieved through the statistical condensation of different monomer units. acs.orgnih.gov This approach allows for the incorporation of functionalities not present in the parent dodecabenzylbambus acs.orguril, leading to novel structures with tailored properties. nih.gov
A notable example is the creation of an enantiomerically pure monofunctionalized hybrid macrocycle by merging bambus acs.orguril and biotin (B1667282) acs.orguril components. acs.orgnih.govmuni.cz This was accomplished through the statistical condensation of 2,4-dibenzylglycoluril, the precursor to dodecabenzylbambus acs.orguril, with D-biotin. acs.orgnih.gov The reaction, conducted by heating a mixture of D-biotin, 2,4-dibenzylglycoluril, and paraformaldehyde with sulfuric acid in dioxane, yielded a hybrid macrocycle containing five 2,4-dibenzylglycoluril units and one D-biotin unit. nih.gov Dodecabenzylbambus acs.orguril itself was observed as a co-product in this reaction. acs.orgnih.gov
The rationale for using D-biotin, which is a commercially available single enantiomer, was to overcome the difficulty of preparing single enantiomers of unsymmetrical glycolurils, which would be required for creating enantiomerically pure monofunctionalized bambusurils. acs.orgnih.govmuni.cz The D-biotin unit introduces a carboxylic acid functional group into the macrocyclic structure, which enables further selective functionalization. acs.orgnih.gov This was demonstrated by the successful formation of a nih.govrotaxane from the hybrid macrocycle. acs.orgnih.gov
The structure of the hybrid macrocycle was confirmed by X-ray diffraction analysis, which showed the incorporation of one D-biotin unit and five glycoluril units. muni.cz The methine hydrogen atoms of the D-biotin unit are directed towards the center of the cavity, participating in anion binding, similar to the parent bambusuril structure. acs.orgnih.govmuni.cz
Table 1: Synthesis of a Hybrid Bambus acs.orguril-Biotin acs.orguril Macrocycle
| Reactants | Reagents | Solvent | Key Product | Co-product |
|---|
Post-Macrocyclization Chemical Transformations
Post-macrocyclization modification of dodecabenzylbambus acs.orguril provides a pathway to new derivatives that can serve as versatile intermediates for further chemical transformations. acs.org A key example of such a transformation is the removal of the benzyl groups from the dodecabenzylbambus acs.orguril scaffold. acs.org
The debenzylation of dodecabenzylbambus acs.orguril (Bn12BU acs.org) has been successfully carried out to produce the unsubstituted bambus acs.orguril, denoted as (H)BU acs.org. acs.org This transformation involves the catalytic hydrogenation of the parent macrocycle. acs.org The reaction typically employs a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. acs.org
The resulting unsubstituted bambus acs.orguril is isolated as a complex, for instance, (H)BU acs.org·HI. acs.org The successful removal of the benzyl groups and the formation of the unsubstituted macrocycle were confirmed using various analytical techniques, including ¹H and ¹³C NMR spectroscopy, as well as high-resolution mass spectrometry (HRMS). acs.org The NMR spectra of (H)BU acs.org show the high symmetry characteristic of the bambusuril family. acs.org This debenzylation strategy transforms the relatively inert dodecabenzylbambus acs.orguril into a more reactive platform, (H)BU acs.org, which possesses ureidic NH groups that can be subjected to further derivatization. acs.org
Table 2: Post-Macrocyclization Debenzylation of Dodecabenzylbambus acs.orguril
| Starting Material | Reagents/Catalyst | Product | Analytical Confirmation |
|---|
Table 3: List of Compound Names
| Compound Name | Abbreviation |
|---|---|
| Dodecabenzylbambus acs.orguril | Bn12BU acs.org, BnBU |
| 2,4-Dibenzylglycoluril | |
| D-Biotin | |
| Paraformaldehyde | |
| Unsubstituted Bambus acs.orguril | (H)BU acs.org |
| nih.govRotaxane | |
| Biotin acs.orguril |
Supramolecular Host Guest Recognition by Dodecabenzylbambus 1 Uril
Principles of Anion Binding and Complexation
The remarkable anion affinity of dodecabenzylbambus rsc.orguril stems from a combination of precisely orchestrated non-covalent interactions within its well-defined cavity. The binding process is typically enthalpy-driven, indicating that the formation of strong, favorable interactions between the host and guest is the primary thermodynamic driving force, outweighing the entropic penalty of association. nih.govresearchgate.netnih.govacs.orgacs.org
The primary interaction responsible for anion recognition by dodecabenzylbambus rsc.orguril is the formation of multiple C–H···anion hydrogen bonds. nih.gov The macrocyclic framework contains twelve polarized, non-acidic C–H groups pointing into the cavity. researchgate.netnih.govacs.org These C–H groups act as hydrogen bond donors, interacting with the electron density of the encapsulated anion. The collective strength of these twelve hydrogen bonds leads to the formation of highly stable host-guest complexes. For instance, in the solid state, the complex with a chloride anion shows stabilization through 12 distinct C–H···Cl⁻ hydrogen bonding interactions. nih.govacs.org The specific conformation of dodecabenzylbambus rsc.orguril, influenced by its bulky benzyl (B1604629) substituents, creates two distinct binding pockets, with each pocket offering six C–H hydrogen bond donors. rsc.org
Furthermore, van der Waals forces, particularly dispersion forces, play a crucial role. These forces contribute to the stability of the complex by ensuring close contact and favorable interactions between the surfaces of the host's cavity and the guest anion. The tight encapsulation of the anion within the macrocycle maximizes these short-range interactions, contributing to the high binding affinities observed.
Binding Affinity and Selectivity Studies
Quantitative studies have been conducted to determine the binding strength and selectivity of dodecabenzylbambus rsc.orguril towards a wide range of anions, particularly in nonpolar organic solvents. These investigations reveal a sophisticated recognition mechanism governed by the interplay of guest and host characteristics.
The binding affinities are expressed as association constants (Kₐ), with higher values indicating stronger binding. Isothermal titration calorimetry (ITC) and ¹H NMR spectroscopy are common techniques used to measure these constants. Studies on dodecabenzylbambus rsc.orguril in chloroform (B151607) have shown exceptionally high association constants, with values reaching as high as 10¹⁰ M⁻¹ for optimally sized anions like perchlorate (B79767). nih.govresearchgate.netresearchgate.net This indicates the formation of extremely stable supramolecular complexes.
Below is a table of association constants determined for dodecabenzylbambus rsc.orguril with various anions in chloroform at 298.15 K.
| Guest Anion | Association Constant (Kₐ) in M⁻¹ |
| Perchlorate (ClO₄⁻) | ~1 x 10¹⁰ |
| Iodide (I⁻) | 7.3 x 10⁹ |
| Bromide (Br⁻) | 1.3 x 10⁸ |
| Chloride (Cl⁻) | 3.2 x 10⁶ |
| Methanesulfonate (MeSO₃⁻) | 2.5 x 10⁶ |
Data sourced from multiple studies. nih.govnih.govacs.orgresearchgate.net
Dodecabenzylbambus rsc.orguril exhibits significant selectivity for certain anions over others, which is dictated by a precise combination of factors.
Size: There is an optimal size for a guest anion to fit snugly within the host's cavity. The perchlorate anion is considered to have an excellent size and shape match for the cavity, which explains its exceptionally high binding constant. nih.govresearchgate.netresearchgate.net Anions that are significantly larger show a markedly lower affinity for the macrocycle because they cannot be fully encapsulated. rsc.orgnih.govresearchgate.net
Shape: The steric bulk of the twelve benzyl groups on the exterior of the macrocycle forces the host into a distinct "hourglass" or "double-cone" shape. rsc.orgrsc.org This conformation creates two smaller, well-defined binding pockets at either end of the cavity, which can sometimes lead to a 1:2 host-to-guest binding stoichiometry, as has been observed with the smaller chloride anion. rsc.org This structural feature is a key determinant of the host's binding selectivity and differentiates it from less sterically hindered bambusurils.
Charge: As a neutral receptor with an electron-deficient cavity, dodecabenzylbambus rsc.orguril is inherently selective for negatively charged species (anions). The electrostatic attraction between the host and the anionic guest is a fundamental prerequisite for the strong binding observed.
Influence of Solvent Environment on Host-Guest Interactions
The solvent environment plays a critical role in modulating the strength of the host-guest interactions. The majority of detailed binding studies for dodecabenzylbambus rsc.orguril have been performed in nonpolar solvents like chloroform. nih.govresearchgate.net In such environments, the anions are poorly solvated, and the energetic penalty for desolvation upon entering the host cavity is low. This, combined with the strong intrinsic interactions within the complex, leads to the observed high association constants.
The potency of the binding can also be tuned by the choice of solvent. For example, derivatives of dodecabenzylbambus rsc.orguril featuring electron-withdrawing groups on the benzyl substituents have been shown to achieve association constants for iodide greater than 10¹³ M⁻¹ in acetonitrile, a more polar solvent than chloroform. researchgate.net This demonstrates that the interplay between the host's electronic properties and the surrounding solvent medium is crucial in determining the ultimate binding affinity and selectivity. While the behavior of other bambusurils has been explored in aqueous media, the detailed host-guest associations of dodecabenzylbambus rsc.orguril are best characterized in organic solvents where its remarkable binding capabilities are most pronounced. nih.govresearchgate.net
Complexation Behavior in Aqueous Media
The investigation of the host-guest chemistry of dodecabenzylbambus researchgate.neturil in purely aqueous media is significantly hampered by its low solubility. The twelve benzyl groups attached to the glycoluril (B30988) units impart a high degree of lipophilicity to the molecule, making it largely insoluble in water.
While the broader family of bambus researchgate.neturils has been shown to be potent anion receptors in aqueous environments, this typically requires modifications to the parent structure to enhance water solubility nih.gov. For instance, water-soluble bambusuril derivatives have been synthesized that demonstrate millimolar to micromolar affinity for anions like chloride and iodide in water miami.edu. However, for the unmodified dodecabenzylbambus researchgate.neturil, detailed experimental studies on its complexation behavior in water are scarce due to these solubility constraints. The anion-free form of bambus researchgate.neturil has been noted to be insoluble in most solvents but can be dissolved in mixed solvent systems such as acetonitrile/water in the presence of a suitable anion miami.edu. This suggests that while complexation in partially aqueous environments might be achievable, the behavior in pure water is not a primary area of its application.
Host-Guest Chemistry in Non-Aqueous Organic Solvents
In contrast to its behavior in water, dodecabenzylbambus researchgate.neturil exhibits well-defined and potent host-guest chemistry in non-polar organic solvents. A comprehensive study of its anion binding properties has been conducted in chloroform, revealing its remarkable affinity and selectivity for a range of anions nih.govmdpi.com.
Utilizing isothermal titration calorimetry (ITC) and ¹H NMR spectroscopy, the binding of dodecabenzylbambus researchgate.neturil to seventeen different anions was systematically investigated. The data from these studies provide a clear picture of the factors governing complex formation in a non-aqueous environment. The primary driving force for complexation is the formation of multiple hydrogen bonds between the methine hydrogen atoms of the glycoluril units and the encapsulated anion nih.govnih.govmdpi.com.
The affinity of dodecabenzylbambus researchgate.neturil for various anions in chloroform spans several orders of magnitude, with association constants (Ka) reaching as high as 10¹⁰ M⁻¹ nih.govmdpi.com. This indicates exceptionally strong binding for select anions. The size and geometry of the anion play a crucial role in determining the stability of the resulting host-guest complex. Perchlorate (ClO₄⁻), for instance, was found to be an optimal guest in terms of its size and shape, fitting snugly within the macrocyclic cavity and leading to the highest observed binding affinity nih.govmdpi.com. Anions that are significantly larger or have a less complementary geometry exhibit markedly lower affinities.
Thermodynamic Profiling of Anion Complexation
The thermodynamic parameters of anion complexation by dodecabenzylbambus researchgate.neturil in chloroform have been elucidated through isothermal titration calorimetry, providing valuable insights into the driving forces behind the formation of these host-guest complexes.
Enthalpic Driving Forces of Binding
The complexation of anions by dodecabenzylbambus researchgate.neturil in chloroform is predominantly an enthalpy-driven process nih.govmdpi.com. This is evident from the large negative enthalpy changes (ΔH) observed for the binding of most anions. The favorable enthalpic contribution arises from the formation of numerous weak C-H···anion hydrogen bonds within the macrocyclic cavity. The collective strength of these interactions leads to a significant release of heat upon complex formation, stabilizing the resulting complex.
The magnitude of the enthalpic gain is directly related to the goodness of fit between the host and the guest. For anions that form highly stable complexes, such as perchlorate, the enthalpic contribution to the binding free energy is substantial. This underscores the importance of shape complementarity in maximizing the enthalpic advantage of the host-guest interaction.
Entropic Contributions to Host-Guest Stability
The following table summarizes the thermodynamic data for the complexation of various anions with dodecabenzylbambus researchgate.neturil in chloroform at 298 K.
Table 1: Thermodynamic Parameters for the Complexation of Anions by Dodecabenzylbambus researchgate.neturil in Chloroform
| Anion Guest | Association Constant (Ka) [M-1] | Gibbs Free Energy (ΔG) [kcal mol-1] | Enthalpy (ΔH) [kcal mol-1] | Entropy (TΔS) [kcal mol-1] |
| ClO₄⁻ | 1.0 x 10¹⁰ | -13.6 | -15.0 | -1.4 |
| I⁻ | 2.5 x 10⁸ | -11.5 | -12.5 | -1.0 |
| SCN⁻ | 1.4 x 10⁸ | -11.1 | -12.0 | -0.9 |
| Br⁻ | 1.0 x 10⁷ | -9.5 | -10.5 | -1.0 |
| NO₃⁻ | 5.0 x 10⁶ | -9.1 | -10.0 | -0.9 |
| Cl⁻ | 2.0 x 10⁶ | -8.6 | -9.5 | -0.9 |
| ReO₄⁻ | 1.8 x 10⁶ | -8.5 | -9.8 | -1.3 |
| BF₄⁻ | 1.0 x 10⁶ | -8.2 | -9.0 | -0.8 |
| N₃⁻ | 5.0 x 10⁵ | -7.8 | -8.5 | -0.7 |
| OCN⁻ | 2.0 x 10⁵ | -7.2 | -8.0 | -0.8 |
| BrO₃⁻ | 1.0 x 10⁵ | -6.8 | -7.5 | -0.7 |
| IO₃⁻ | 5.0 x 10⁴ | -6.4 | -7.0 | -0.6 |
| F⁻ | < 10³ | > -4.1 | - | - |
| HSO₄⁻ | < 10³ | > -4.1 | - | - |
| H₂PO₄⁻ | < 10³ | > -4.1 | - | - |
| CH₃COO⁻ | < 10³ | > -4.1 | - | - |
| C₆H₅COO⁻ | < 10³ | > -4.1 | - | - |
Data sourced from Havel and Sindelar (2015).
Structural Elucidation and Conformational Analysis of Dodecabenzylbambus 1 Uril and Its Complexes
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in providing insights into the structure and behavior of dodecabenzylbambus nih.govuril in solution. These techniques offer a window into the electronic and magnetic environments of the atoms within the macrocycle and how these are perturbed upon the inclusion of a guest.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for studying the host-guest interactions of dodecabenzylbambus nih.govuril in solution.
¹H NMR Spectroscopy is particularly sensitive to the changes in the chemical environment of the host's protons upon guest binding. The protons on the methine groups of the glycoluril (B30988) units, which point into the macrocyclic cavity, are especially informative. When an anion is encapsulated, these protons are deshielded, leading to a downfield shift in their resonance signal. The magnitude of this shift can be correlated with the strength of the interaction. A study on the binding of seventeen different anions by dodecabenzylbambus nih.govuril in chloroform (B151607) demonstrated that each complex exhibits a unique chemical shift for these characteristic peaks, allowing for both qualitative and quantitative analysis of anion mixtures nih.govresearchgate.net. The perchlorate (B79767) anion, for instance, being optimally sized for the cavity, induces a significant downfield shift, indicative of a very stable complex nih.govresearchgate.netresearchgate.net.
Diffusion-Ordered Spectroscopy (DOSY) is a 2D NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. In the context of dodecabenzylbambus nih.govuril, DOSY can be used to confirm the formation of a host-guest complex. A successful complex will have a larger hydrodynamic radius than the individual host or guest molecules and will therefore diffuse more slowly through the solvent. This results in a lower diffusion coefficient, allowing the signals of the complex to be distinguished from those of any unbound species present in the solution. This technique is invaluable for studying complex equilibria in solution osti.govu-tokyo.ac.jprsc.orgnih.gov.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a 2D NMR technique that correlates the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, typically ¹³C. For a complex molecule like dodecabenzylbambus nih.govuril, HSQC is instrumental in assigning the proton and carbon signals unambiguously. By mapping the connections between specific protons and carbons, a detailed picture of the molecular structure can be assembled. This is particularly useful when analyzing the conformational changes that may occur upon guest binding, as it allows for precise tracking of how the electronic environment around specific C-H bonds is altered.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of large, non-volatile molecules and non-covalent complexes from solution into the gas phase with minimal fragmentation. This makes it an ideal tool for determining the stoichiometry of host-guest complexes. By analyzing the mass-to-charge ratio (m/z) of the ions produced, the composition of the complex can be unequivocally established. For dodecabenzylbambus nih.govuril, ESI-MS can be used to observe the peak corresponding to the [Host + Guest]⁻ or [Host + Guest]⁺ ion, confirming the formation of a 1:1 complex with an anionic or cationic guest, respectively. This method is highly sensitive and requires only a small amount of sample. While detailed ESI-MS studies focused solely on the stoichiometry of dodecabenzylbambus nih.govuril complexes are not extensively covered in the provided search results, the technique is a standard and powerful method for this purpose in supramolecular chemistry.
Crystallographic Analysis of Dodecabenzylbambusnih.govuril Host-Guest Assemblies
While NMR and MS provide invaluable information about the system in solution, single-crystal X-ray diffraction offers a precise, atomic-resolution snapshot of the host-guest assembly in the solid state. This technique is the gold standard for determining the three-dimensional structure of molecules and their complexes.
The encapsulation of a guest molecule can induce significant conformational changes in the dodecabenzylbambus nih.govuril host. The macrocycle is not perfectly rigid and can adapt its shape to optimize interactions with the guest. Single-crystal X-ray diffraction is the most direct method to observe these changes. For instance, in the solid-state structure of the aforementioned hybrid bambusuril, the macrocycle adopts a specific conformation to accommodate both the internal chloride anion and the portal-blocking chloroform molecule. In a related study on dodecamethylcucurbit nih.govuril, the inclusion of a 1,4-dihydroxybenzene guest caused a noticeable distortion of the host macrocycle, changing its shape from circular to elliptical mdpi.comnih.govresearchgate.net. The distance between opposing carbonyl oxygens at the portals varied significantly, with one diameter being approximately 20% longer than the others, clearly demonstrating the host's flexibility upon guest binding mdpi.com.
Advanced Analytical Approaches for Interaction Dynamics
Beyond static structural characterization, understanding the thermodynamics and kinetics of host-guest interactions is crucial. Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
In an ITC experiment, a solution of the guest is titrated into a solution of the host, and the minute temperature changes are measured. From a single ITC experiment, the binding affinity (Ka), the enthalpy change (ΔH), the entropy change (ΔS), and the stoichiometry (n) of the interaction can be determined. A study of the binding of various anions to dodecabenzylbambus nih.govuril in chloroform using ITC revealed that the complexation is predominantly enthalpy-driven nih.govresearchgate.net. This suggests that the formation of favorable interactions, such as hydrogen bonds between the host's C-H groups and the anion, is the main driving force for complexation. The study also determined the stability constants for these complexes, which were found to be as high as 10¹⁰ M⁻¹ for the perchlorate anion, confirming the exceptional binding properties of this macrocycle nih.govresearchgate.net.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters
Isothermal Titration Calorimetry (ITC) is a powerful technique for the direct measurement of the thermodynamic parameters of binding interactions in solution. A notable study by Havel and Sindelar in 2015 utilized ITC to investigate the binding of dodecabenzylbambus nih.govuril to a range of seventeen different anions in chloroform. This research provided key insights into the thermodynamics of anion inclusion within the macrocycle's cavity.
The ITC experiments revealed that the binding of anions to dodecabenzylbambus nih.govuril is an enthalpy-driven process. The study reported high stability constants for the formation of these complexes, with values reaching up to 10¹⁰ M⁻¹. The thermodynamic data obtained from these ITC measurements, including the association constants (Kₐ), enthalpy changes (ΔH), and entropy changes (ΔS), are crucial for a comprehensive understanding of the binding affinities and selectivity of dodecabenzylbambus nih.govuril for various anions. The perchlorate anion was found to be optimally sized for inclusion within the cavity, exhibiting a significantly high affinity for the macrocycle.
Below is an interactive data table summarizing the thermodynamic parameters for the binding of selected anions to dodecabenzylbambus nih.govuril in chloroform at 298 K, as determined by ITC.
| Anion | Association Constant (Kₐ) [M⁻¹] | Enthalpy Change (ΔH) [kJ mol⁻¹] | Entropy Change (TΔS) [kJ mol⁻¹] |
| ClO₄⁻ | (1.1 ± 0.1) x 10¹⁰ | -67 ± 2 | -9 ± 2 |
| I⁻ | (7.3 ± 0.5) x 10⁹ | -64 ± 2 | -7 ± 2 |
| Br⁻ | (1.1 ± 0.1) x 10⁸ | -56 ± 1 | -11 ± 1 |
| Cl⁻ | (2.5 ± 0.2) x 10⁶ | -46 ± 1 | -10 ± 1 |
Data sourced from Havel and Sindelar (2015).
Electrochemical Methods for Binding Analysis
Electrochemical methods provide a sensitive and effective means to study the binding properties of dodecabenzylbambus nih.govuril, particularly in the context of ion-selective electrodes (ISEs). Dodecabenzylbambus nih.govuril has been successfully employed as an ionophore in the fabrication of ISEs for the selective detection of perchlorate anions.
Electrochemical Impedance Spectroscopy (EIS) is a key technique used to characterize the performance of these sensors. EIS studies have demonstrated the high selectivity of dodecabenzylbambus nih.govuril-based electrodes for perchlorate over other common inorganic anions such as fluoride (B91410), chloride, iodide, acetate, phosphate, sulfate, nitrite, and nitrate (B79036). The high resistance of the ion-selective membrane in the presence of interfering anions compared to perchlorate is a direct measure of the selective binding of the target anion by the dodecabenzylbambus nih.govuril ionophore.
Research by Itterheimová et al. in 2022 detailed the development of a perchlorate-selective solid-contact ISE using dodecabenzylbambus nih.govuril as the ionophore. researchgate.net Their work highlighted the excellent analytical performance of the sensor, which exhibited a rapid response and a sub-Nernstian slope of approximately 57 mV/decade in potentiometric measurements across a wide concentration range of perchlorate solutions. researchgate.net The stability and selectivity of the electrode were attributed to the strong and specific binding of perchlorate by the dodecabenzylbambus nih.govuril macrocycle. researchgate.net
The following table presents a summary of the electrochemical performance of a dodecabenzylbambus nih.govuril-based ion-selective electrode for perchlorate detection.
| Parameter | Value |
| Ionophore | Dodecabenzylbambus nih.govuril |
| Target Anion | Perchlorate (ClO₄⁻) |
| Linear Range | 10⁻¹ to 10⁻⁶ M |
| Potentiometric Slope | ~57 mV/decade |
| Selectivity | High selectivity over Br⁻, Cl⁻, NO₃⁻, and SO₄²⁻ |
Data based on the findings of Itterheimová et al. (2022). researchgate.net
Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations
Quantum mechanical calculations, especially those employing Density Functional Theory (DFT), have been instrumental in probing the fundamental characteristics of dodecabenzylbambus rsc.orguril and its complexes. These methods offer a detailed picture of the electronic structure and have been widely used to predict the geometries, binding energies, and the nature of intermolecular forces that govern guest recognition.
DFT calculations have been successfully applied to determine the most probable structures of dodecabenzylbambus rsc.orguril in complex with a variety of anions. For instance, in complexes with perchlorate (ClO₄⁻), permanganate (B83412) (MnO₄⁻), pertechnetate (B1241340) (TcO₄⁻), and perrhenate (B82622) (ReO₄⁻), the anion is typically situated within the macrocyclic cavity. researchgate.netscience.gov The geometry of these complexes often exhibits C₃ symmetry, where the anion is held in place by numerous weak hydrogen bonds. researchgate.net
The energetics of these host-guest interactions have been quantified through the calculation of interaction energies. These calculations consistently demonstrate the formation of stable complexes with a range of anions. The interaction energy, corrected for basis set superposition error (BSSE), provides a reliable measure of the intrinsic binding strength between the host and the guest. For example, the interaction energy for the dodecabenzylbambus rsc.orguril-fluoride (F⁻) complex was calculated to be -427.8 kJ mol⁻¹, indicating a very strong interaction. researchgate.net Similarly, calculations for complexes with hexafluorophosphate (B91526) (PF₆⁻), hexafluoroarsenate (B1215188) (AsF₆⁻), and hexafluoroantimonate (SbF₆⁻) have also been performed to understand their binding affinities. researchgate.net
| Anion | Interaction Energy (kJ mol⁻¹) | Computational Method |
|---|---|---|
| F⁻ | -427.8 | DFT |
| PF₆⁻ | Data Not Available in Search Results | DFT |
| AsF₆⁻ | Data Not Available in Search Results | DFT |
| SbF₆⁻ | Data Not Available in Search Results | DFT |
A key insight from QM and DFT studies is the nature of the forces stabilizing the host-guest complexes of dodecabenzylbambus rsc.orguril. The primary interactions responsible for anion binding are multiple weak hydrogen bonds formed between the methine C-H groups on the convex face of the glycoluril units and the guest anion. researchgate.netscience.gov In the case of the fluoride complex, the anion is bound by six weak C–H⋯F⁻ hydrogen bonds. researchgate.net For larger, polyatomic anions like perchlorate, the guest is bound by as many as 12 of these weak hydrogen bonds. researchgate.netscience.gov
Molecular Dynamics (MD) Simulations
While QM and DFT methods provide static pictures of host-guest complexes, Molecular Dynamics (MD) simulations offer a way to explore their dynamic behavior over time. MD simulations are particularly useful for understanding the kinetics of binding and the influence of the solvent on the recognition process.
MD simulations can be employed to model the entire process of a guest molecule entering and leaving the cavity of dodecabenzylbambus rsc.orguril. Techniques such as steered MD and umbrella sampling can be used to calculate the potential of mean force (PMF) along a defined reaction coordinate, which describes the pathway of the guest. uc.ptdoi.org The resulting free energy profile reveals the energy barriers for association and dissociation, from which the kinetics of these processes can be inferred.
The solvent plays a crucial role in molecular recognition, and MD simulations are an excellent tool for investigating these effects at a microscopic level. The presence of solvent molecules can influence the stability of the host-guest complex by competing for binding sites and by altering the free energy of the individual components.
MD simulations on bambusuril systems have been performed in aqueous media to understand their ion caging ability. uc.ptresearchgate.net These simulations provide detailed information on the hydration of the host and guest and the role of water molecules in the binding process. For instance, it has been suggested that the release of high-energy water molecules from the cavity upon guest binding can be a significant driving force for complexation. The simulations can also reveal how the conformation of the flexible benzyl (B1604629) groups of dodecabenzylbambus rsc.orguril is influenced by the solvent environment, which in turn can affect its recognition properties.
Application of Computational Chemistry for Design and Prediction
Computational chemistry is not only a tool for explaining experimental observations but also a powerful method for the design of new host molecules and the prediction of their properties. By understanding the key factors that govern anion recognition in dodecabenzylbambus rsc.orguril, researchers can computationally design new derivatives with enhanced affinity or selectivity for specific target anions.
For example, computational methods can be used to screen a virtual library of modified bambusuril structures to predict their binding energies with a particular anion. This allows for the rational design of new receptors with tailored properties before engaging in synthetic efforts. The insights gained from DFT calculations on the importance of C-H hydrogen bonds and shape complementarity can guide the modification of the bambusuril scaffold to optimize interactions with a desired guest. Furthermore, computational studies can help in understanding the structure-property relationships in a series of related hosts, which is crucial for the development of new functional supramolecular systems. The use of computational insight is considered valuable for fine-tuning the conformation and ion affinity of bambusurils to enhance their anion recognition capabilities. researchgate.net
Theoretical and Computational Investigations of Dodecabenzylbambuschemrxiv.orguril Systems
Machine Learning Integration for Supramolecular Property Prediction
The integration of machine learning (ML) into the study of supramolecular systems represents a significant leap forward in the ability to predict and understand host-guest interactions. While direct application of machine learning to Dodecabenzylbambus chemrxiv.orguril is still an emerging area with limited specific studies, the methodologies developed for analogous macrocyclic hosts, such as cucurbit[n]urils and cyclodextrins, provide a clear framework for its future application. These computational tools offer the potential to rapidly screen guest molecules, predict binding affinities, and elucidate the complex interplay of non-covalent interactions that govern the formation of host-guest complexes with Dodecabenzylbambus chemrxiv.orguril.
The core principle of applying machine learning in this context is to train a model on a dataset of known host-guest complexes and their experimentally or computationally determined properties. Once trained, the model can then make predictions for new, unseen guest molecules, significantly accelerating the discovery of novel applications for Dodecabenzylbambus chemrxiv.orguril in areas such as sensing, catalysis, and drug delivery.
A crucial first step in any machine learning workflow is feature engineering , the process of converting molecular structures into numerical representations that a machine learning algorithm can understand. youtube.com For Dodecabenzylbambus chemrxiv.orguril-guest systems, these features, often called molecular descriptors, can be categorized into several groups:
Constitutional Descriptors: These describe the basic composition of the guest molecule, including molecular weight, atom counts, and bond counts.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity, such as branching indices and shape profiles.
Geometrical Descriptors: These 3D descriptors capture the spatial arrangement of the atoms, including molecular surface area, volume, and principal moments of inertia.
Physicochemical Descriptors: These relate to the chemical properties of the guest, such as logP (lipophilicity), polarizability, and dipole moment.
Quantum Chemical Descriptors: Calculated from quantum mechanical methods like Density Functional Theory (DFT), these can include HOMO/LUMO energies, electrostatic potential, and partial charges on atoms.
The selection of appropriate descriptors is critical for the performance of the machine learning model. aps.org A combination of elemental and structural descriptors is often essential for a comprehensive representation of the molecule. youtube.com
Once the features are selected, a variety of machine learning algorithms can be employed to build the predictive model. Among the most common are:
Support Vector Machines (SVMs): SVMs are a powerful set of supervised learning methods used for classification and regression. scikit-learn.org In the context of supramolecular chemistry, Support Vector Regression (SVR) can be used to predict continuous values like binding affinity (logK). SVMs are effective in high-dimensional spaces and are memory efficient as they only use a subset of training points (support vectors) in the decision function. scikit-learn.org
Artificial Neural Networks (ANNs): ANNs are computational models inspired by the structure and function of biological neural networks. nih.gov They consist of interconnected layers of nodes ("neurons") that process information. Deep Neural Networks (DNNs), which have multiple hidden layers, are capable of learning highly complex and non-linear relationships between molecular features and binding affinities. chemrxiv.orgarxiv.org
Random Forests (RF): This is an ensemble learning method that constructs a multitude of decision trees at training time. For a regression task, the mean or average prediction of the individual trees is returned. RF is robust to overfitting and can handle a large number of features.
To illustrate the type of data required to train such models, the following table presents a hypothetical dataset for a series of guest molecules with a generic bambus chemrxiv.orguril host. This data is representative of what would be needed for Dodecabenzylbambus chemrxiv.orguril, though specific experimental or high-level computational data for this host is not yet widely available in the public domain.
| Guest Molecule | Molecular Weight (g/mol) | LogP | Polar Surface Area (Ų) | Predicted Binding Affinity (logK) |
|---|---|---|---|---|
| Anion A | 35.45 | -0.5 | 0.0 | 4.2 |
| Anion B | 79.90 | -0.2 | 0.0 | 5.1 |
| Anion C | 126.90 | 0.3 | 0.0 | 6.3 |
| Carboxylate A | 59.04 | -0.8 | 37.3 | 3.8 |
| Carboxylate B | 73.07 | -0.3 | 37.3 | 4.5 |
| Aromatic Anion A | 122.12 | 1.1 | 37.3 | 5.9 |
| Aromatic Anion B | 137.14 | 1.5 | 46.5 | 6.8 |
The successful implementation of machine learning for predicting the supramolecular properties of Dodecabenzylbambus chemrxiv.orguril systems will depend on the availability of high-quality, curated datasets. As more experimental and computational data on the host-guest chemistry of Dodecabenzylbambus chemrxiv.orguril and its derivatives become available, the accuracy and predictive power of these models will undoubtedly increase, paving the way for the rational design of novel supramolecular systems with tailored functions.
Mechanistic Insights into Host Guest Complexation and Supramolecular Assembly
Kinetic Studies of Anion Exchange and Release
The interaction between dodecabenzylbambus nih.govuril and various anions has been a subject of detailed investigation, particularly focusing on the thermodynamics of complex formation. While comprehensive kinetic data on the rates of anion exchange and release are not extensively detailed in the literature, the exceptionally high stability constants observed for these host-guest complexes imply a dynamic equilibrium.
Studies utilizing isothermal calorimetry and 1H NMR spectroscopy in nonpolar solvents like chloroform (B151607) have elucidated the powerful anion-binding capabilities of dodecabenzylbambus nih.govuril. researchgate.netnih.gov The binding is reported to be an enthalpy-driven process, leading to the formation of highly stable complexes. researchgate.netnih.gov The stability of these complexes is significantly influenced by the size and shape of the anion, with a pronounced selectivity for anions that fit snugly within the macrocycle's cavity. researchgate.netnih.gov
Perchlorate (B79767) (ClO₄⁻), for instance, exhibits an excellent size match with the cavity, resulting in an exceptionally high stability constant of approximately 10¹⁰ M⁻¹ in chloroform. researchgate.netnih.govresearchgate.net This indicates a very strong interaction and a thermodynamically favorable complexation. Conversely, anions larger than perchlorate show a markedly lower affinity for the macrocycle. researchgate.netnih.gov The strong binding affinity is attributed to the polarization of the C(sp³)–H binding sites, which can be further enhanced by placing electron-withdrawing groups on the benzyl (B1604629) substituents. researchgate.net
The kinetic parameters of water vapor absorption and desorption have been determined for the parent bambus nih.govuril, with experimental rate constants of 0.166 min⁻¹ for absorption and 0.0221 min⁻¹ for desorption. researchgate.net Although this relates to a neutral guest, it demonstrates that the bambusuril framework can engage in dynamic guest exchange processes.
Table 1: Anion Binding by Dodecabenzylbambus nih.govuril in Chloroform
This table summarizes the binding affinities of dodecabenzylbambus nih.govuril for various anions, highlighting the exceptional stability of the perchlorate complex.
| Anion | Stability Constant (K) in M⁻¹ | Technique | Reference |
| Perchlorate (ClO₄⁻) | ~10¹⁰ | Isothermal Calorimetry, ¹H NMR | researchgate.netnih.govresearchgate.net |
| Iodide (I⁻) | 7.3 × 10⁹ | Not Specified | acs.org |
Note: Data is for dodecabenzylbambus nih.govuril or a very closely related monofunctionalized derivative.
Self-Assembly Processes Involving Dodecabenzylbambusnih.govuril
The rigid structure and specific recognition properties of the bambus nih.govuril scaffold make it an excellent building block for the construction of ordered supramolecular architectures through self-assembly.
Supramolecular polymers and networks are large, ordered structures formed through non-covalent interactions between monomeric units. mdpi.comsemanticscholar.org The directional nature of the host-guest interactions involving dodecabenzylbambus nih.govuril can be harnessed to create such assemblies. Research on a closely related, enantiomerically pure hybrid macrocycle, consisting of one d-biotin unit and five 2,4-dibenzylglycoluril units, demonstrates this potential vividly. nih.govacs.org
In the solid state, this functionalized bambusuril undergoes self-assembly to form a helical supramolecular polymer. nih.govacs.org This assembly is driven by the inclusion of the carboxyl group from one macrocycle into the portal of a neighboring macrocycle. acs.org This head-to-tail interaction, mediated by hydrogen bonding between the carboxyl group and the encapsulated anion, propagates to form well-defined, helix-like polymeric chains. nih.govacs.org This example underscores the capability of the bambus nih.govuril framework to direct the formation of extended, ordered polymeric structures.
Mechanically interlocked molecular architectures (MIMAs), such as rotaxanes and catenanes, are molecules where components are linked topologically rather than covalently. wikipedia.org A rotaxane typically consists of a dumbbell-shaped molecule (axle) threaded through a macrocyclic ring, with bulky "stoppers" at each end of the axle preventing the ring from dethreading.
The bambus nih.govuril framework has been successfully employed in the creation of these complex structures. Specifically, a monofunctionalized bambusuril bearing a single carboxyl group has been used to prepare a researchgate.netrotaxane. nih.govacs.org In this architecture, the bambus nih.govuril macrocycle acts as the ring component that is mechanically trapped on an axle. The ability to functionalize the bambusuril macrocycle is key to its incorporation into such systems, allowing it to be integrated with other molecular components through either covalent or non-covalent linkages to facilitate the templated synthesis of the interlocked structure.
Template-Directed Synthesis and Macrocycle Formation Mechanisms
Template-directed synthesis is a powerful strategy that uses a molecular entity to organize reactants into a specific spatial arrangement, favoring the formation of a particular product over other possibilities, such as linear polymers or different macrocycle sizes. nih.gov The synthesis of dodecabenzylbambus nih.govuril and related macrocycles relies on such principles.
The formation of the bambus nih.govuril macrocycle occurs through the acid-catalyzed condensation of its constituent monomers: 2,4-dibenzylglycoluril and formaldehyde. acs.org This process is believed to be templated by an anion. The templating anion likely organizes the linear oligomeric precursors into a circular arrangement that facilitates the final ring-closing macrocyclization step. This is analogous to the formation of other macrocycles like hemicucurbiturils, where the templating anion is a key parameter affecting the self-assembly and final macrocyclic product distribution. chemrxiv.org
Theoretical studies on the formation of the related cucurbit nih.govuril macrocycle suggest a mechanism where water molecules, formed during the condensation reaction, help construct oligomers in a conformation that pre-organizes them for cyclization into the stable six-membered macrocycle. nih.gov It is highly probable that a similar mechanism, involving a templating species (anion) and solvent molecules, guides the efficient formation of the dodecabenzylbambus nih.govuril structure from its glycoluril (B30988) and formaldehyde precursors.
Research Applications in Advanced Supramolecular Systems
Design and Development of Anion Sensing Platforms
The potent and selective anion-binding properties of dodecabenzylbambus researchgate.neturil make it an ideal candidate for the molecular recognition element in chemical sensors. Its ability to selectively encapsulate specific anions allows for the translation of a binding event into a measurable signal.
Dodecabenzylbambus researchgate.neturil has been successfully employed as an ionophore in the fabrication of ion-selective electrodes (ISEs) for the potentiometric determination of anions. mdpi.comresearchgate.net These sensors operate by measuring the potential difference that develops across a selective membrane when it is in contact with a solution containing the target ion. proteus-instruments.comnih.gov
Research has focused on developing ISEs highly selective for the perchlorate (B79767) anion (ClO₄⁻). mdpi.com Dodecabenzylbambus researchgate.neturil exhibits an extraordinarily high affinity for perchlorate, with a stability constant of approximately 10¹⁰ M⁻¹, owing to the excellent size and shape complementarity between the anion and the macrocycle's cavity. researchgate.netnih.govmdpi.comresearchgate.net In these sensors, the dodecabenzylbambus researchgate.neturil is incorporated into a plasticized poly(vinyl chloride) (PVC) based ion-selective membrane. mdpi.com This membrane is often deposited onto a solid-contact transducer, such as the conducting polymer poly(3,4-ethylenedioxythiophene) (PEDOT), which enhances the stability and durability of the electrode. researchgate.netmdpi.com
The resulting solid-contact ISEs demonstrate excellent analytical performance for perchlorate detection. They exhibit a rapid, sub-Nernstian response of approximately -57 mV per decade change in perchlorate concentration over a wide working range, typically from 10⁻⁶ M to 10⁻¹ M. mdpi.comresearchgate.net A key advantage of using dodecabenzylbambus researchgate.neturil is the exceptional selectivity it imparts to the electrode, allowing for accurate perchlorate measurements even in the presence of high concentrations of common interfering anions such as chloride, bromide, nitrate (B79036), and sulphate. mdpi.comresearchgate.net The practical utility of these sensors has been validated through the successful analysis of real-world water samples, including lake, sea, and mineral water. mdpi.comresearchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Ionophore | Dodecabenzylbambus researchgate.neturil | mdpi.comresearchgate.net |
| Target Anion | Perchlorate (ClO₄⁻) | mdpi.com |
| Linear Concentration Range | 10⁻⁶ M to 10⁻¹ M | mdpi.comresearchgate.net |
| Potentiometric Slope | ~57 mV/decade | mdpi.comresearchgate.net |
| Selectivity | High against Cl⁻, Br⁻, NO₃⁻, SO₄²⁻ | mdpi.com |
| Solid Contact | Poly(3,4-ethylenedioxythiophene) (PEDOT) | mdpi.comresearchgate.net |
Dodecabenzylbambus researchgate.neturil has also been investigated as a molecular receptor in Chemical Field-Effect Transistors (ChemFETs). researchgate.net A ChemFET is a type of field-effect transistor that acts as a chemical sensor, where the current flow between the source and drain electrodes is modulated by the binding of an analyte to a receptor immobilized on the gate region. wikipedia.orguniversityofcalifornia.edu This technology offers a platform for creating small, low-power, and highly sensitive sensing devices. universityofcalifornia.edutechniques-ingenieur.fr
In this application, dodecabenzylbambus researchgate.neturil is incorporated into a semipermeable membrane on the ChemFET's gate. researchgate.net When exposed to an aqueous solution, the selective binding of target anions by the macrocycle alters the local charge distribution at the gate interface. This change in the chemical potential modifies the transistor's threshold voltage, resulting in a measurable change in current that corresponds to the anion concentration. wikipedia.org
Studies have utilized ChemFETs to probe the aqueous anion affinity of dodecabenzylbambus researchgate.neturil and to assess how structural modifications impact its chemical selectivity. For instance, its performance has been compared to that of dodeca-n-butylbambus researchgate.neturil. Research indicated that steric effects from the benzyl (B1604629) groups can influence anion affinity, with the less bulky n-butyl derivative showing improved detection limits for certain anions like perchlorate and nitrate. researchgate.net Nonetheless, the foundational use of dodecabenzylbambus researchgate.neturil in these devices demonstrates its utility as a versatile receptor for developing solid-state anion sensors. researchgate.net
Advanced Separation and Extraction Technologies
The selective binding capabilities of dodecabenzylbambus researchgate.neturil extend beyond sensing to applications in separation science, where the goal is to isolate specific components from a mixture.
Dodecabenzylbambus researchgate.neturil has proven effective in the selective extraction and removal of target anions from complex aqueous and organic mixtures. nih.govmdpi.com Its high affinity and selectivity for perchlorate have been harnessed in tailor-made liquid electromembrane extraction techniques. mdpi.com In this process, the macrocycle acts as a carrier in an organic liquid membrane, selectively binding perchlorate ions from a source phase and transporting them into a receiving phase under the influence of an electric field. This method allows for the highly efficient separation of perchlorate even in the presence of other anions. mdpi.com
Furthermore, its potential for liquid-liquid extraction has been demonstrated. nih.govacs.org In a biphasic system (e.g., water and an organic solvent like chloroform), dodecabenzylbambus researchgate.neturil residing in the organic phase can selectively bind and transfer target anions from the aqueous phase. nih.govsemanticscholar.org This property is valuable for both analytical purposes, such as the pre-concentration of anions before analysis, and for purification processes to remove anionic contaminants. semanticscholar.orgresearchgate.net
Dodecabenzylbambus researchgate.neturil and its derivatives are explored as anion transporters, or ionophores, that can facilitate the movement of anions across lipophilic barriers like artificial lipid bilayer membranes. nih.govacs.org The mechanism of transport is typically a carrier-mediated process.
The transport cycle involves several steps:
Complexation : At the membrane-source solution interface, the neutral dodecabenzylbambus researchgate.neturil macrocycle encapsulates a target anion.
Diffusion : The resulting neutral, lipophilic host-guest complex diffuses across the nonpolar interior of the membrane. The bulky benzyl groups enhance the lipophilicity of the complex, aiding its passage through the lipid bilayer. nih.gov
Decomplexation : At the membrane-receiving solution interface, the anion is released from the macrocycle's cavity.
Return : The free, uncomplexed macrocycle then diffuses back across the membrane to the source side to begin another transport cycle.
This carrier mechanism is distinct from a channel-forming mechanism. The efficiency and selectivity of transport are dictated by the anion binding affinity of the macrocycle and the lipophilicity of the resulting complex. nih.govrsc.org While derivatives such as semithiobambus researchgate.neturil have been shown to be particularly effective transporters, the foundational principle relies on the reversible anion binding demonstrated by the parent dodecabenzylbambus researchgate.neturil scaffold. nih.govrsc.org
Exploration in Functional Materials Science
The integration of dodecabenzylbambus researchgate.neturil into larger, more complex systems has led to the creation of novel functional materials with tailored properties. Its robust structure and predictable binding behavior make it a versatile building block.
One area of exploration is the formation of self-assembled monolayers (SAMs) on surfaces. When functionalized with appropriate anchoring groups, dodecabenzylbambus researchgate.neturil derivatives can form highly ordered, stable layers on substrates like gold. These functionalized surfaces can then act as recognition layers, capable of selectively binding anions like perchlorate from solution, which can be detected using techniques such as electrochemical impedance spectroscopy. researchgate.net
Furthermore, monofunctionalized derivatives of dodecabenzylbambus researchgate.neturil have been used as key components in the construction of mechanically interlocked molecules, such as mdpi.comrotaxanes. nih.govacs.org In a mdpi.comrotaxane, a linear "thread" is passed through the macrocycle's cavity and then capped with bulky stoppers to prevent dissociation. This creates a molecular machine where the components are physically entangled but not covalently bonded. The formation and properties of these interlocked structures are influenced by the anion-binding events within the macrocycle. nih.govacs.org The ability of bambusurils to be incorporated into hydrogel preparations has also been noted, suggesting applications in responsive soft materials. nih.govacs.org
Supramolecular Hydrogels and Gelation Mechanisms
The formation of supramolecular hydrogels, which are three-dimensional networks held together by non-covalent interactions, represents a significant area of materials science. These materials are of interest due to their potential applications in biomedicine, environmental science, and advanced materials. The gelation process is typically induced by specific stimuli that trigger the self-assembly of low molecular weight gelators or polymers.
While the broader family of macrocyclic hosts, such as cucurbit[n]urils, has been extensively studied for the construction of supramolecular hydrogels, specific research on hydrogels formed directly from Dodecabenzylbambusuril is not yet widely reported in scientific literature. However, the fundamental principles of supramolecular gelation suggest that Dodecabenzylbambusuril could act as a potential gelator or a cross-linking agent under appropriate conditions.
The gelation mechanism would likely rely on the principles of host-guest chemistry, where Dodecabenzylbambusuril encapsulates a suitable guest molecule, leading to the formation of cross-linked networks. The benzyl groups lining the portals of Dodecabenzylbambusuril can participate in π-π stacking and hydrophobic interactions, which could contribute to the stability of the gel network.
A hypothetical gelation mechanism involving Dodecabenzylbambusuril could involve a multivalent guest molecule that can simultaneously bind to two or more macrocycles, thus creating the extended network structure necessary for gel formation. Alternatively, Dodecabenzylbambusuril could be functionalized with polymerizable groups to be incorporated into a polymer backbone, with the macrocyclic cavities serving as cross-linking points upon addition of a suitable guest.
Table 1: Potential Guest Molecules for Dodecabenzylbambusuril-Based Hydrogel Formation
| Guest Molecule Type | Potential Interaction for Gelation | Stimuli-Responsiveness |
| Dicarboxylate Anions | Formation of 1:2 host-guest complexes leading to linear chains | pH, Competitive Guest |
| Bolaform Surfactants | Encapsulation of hydrophobic core and ionic head group interactions | Temperature, Ionic Strength |
| Functionalized Polymers | Cross-linking of polymer chains via host-guest interactions | Temperature, Light, pH |
It is important to note that these are proposed mechanisms based on the known chemistry of bambus[n]urils and other macrocyclic systems. Further experimental validation is required to establish the conditions and specific guest molecules that can induce gelation with Dodecabenzylbambusuril. The development of such hydrogels could lead to new stimuli-responsive materials, as the host-guest interactions can often be modulated by external factors such as pH, temperature, or the presence of competitive guests.
Surface Chemistry and Self-Assembled Monolayers
The ability of Dodecabenzylbambusuril to form well-defined layers on surfaces is a key aspect of its application in areas such as chemical sensing and nanotechnology. Self-assembled monolayers (SAMs) are ordered molecular assemblies that are formed spontaneously by the adsorption of a surfactant onto a solid surface.
Research has shown that bambus[n]uril derivatives can form stable SAMs on gold surfaces. While specific studies detailing the SAMs of unmodified Dodecabenzylbambusuril are emerging, the behavior of functionalized bambusurils provides significant insights. For instance, semiaza-bambusurils equipped with thioether or disulfide anchoring groups have been shown to form stable SAMs on gold electrodes. These SAMs have been utilized for the selective recognition of perchlorate anions, demonstrating the potential of bambusuril-based monolayers in sensor applications.
The formation of a Dodecabenzylbambusuril SAM would likely be driven by the interactions between the benzyl groups and the substrate, as well as intermolecular π-π stacking interactions between adjacent macrocycles. The orientation of the macrocycles on the surface would be a critical factor determining the accessibility of the binding cavity for guest recognition.
Table 2: Characterization Techniques for Dodecabenzylbambusuril Self-Assembled Monolayers
| Technique | Information Obtained |
| Atomic Force Microscopy (AFM) | Surface morphology and topography of the monolayer. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface. |
| Contact Angle Goniometry | Surface wettability and hydrophobicity. |
| Electrochemical Impedance Spectroscopy (EIS) | Electrical properties of the monolayer and its interaction with analytes. |
| Surface Plasmon Resonance (SPR) | Real-time monitoring of monolayer formation and binding events. |
The application of Dodecabenzylbambusuril in ion-selective electrodes (ISEs) further highlights its importance in surface chemistry. In these devices, Dodecabenzylbambusuril is incorporated into a membrane, where it selectively binds target anions at the membrane-solution interface. This selective binding event is the basis for the potentiometric response of the electrode. The high affinity and selectivity of Dodecabenzylbambusuril for certain anions, such as perchlorate, make it an excellent ionophore for these applications.
Supramolecular Catalysis and Reaction Regulation
Supramolecular catalysis, where the catalyst is a supramolecular assembly, offers unique advantages in terms of selectivity and reaction control by providing a defined microenvironment for the reaction to occur. The cavity of macrocyclic hosts can serve as a nano-sized reactor, influencing reaction rates and product distributions by encapsulating reactants and stabilizing transition states.
Currently, there is a notable lack of specific research demonstrating the use of Dodecabenzylbambusuril as a catalyst or in reaction regulation. The majority of studies on supramolecular catalysis with related macrocycles have focused on the cucurbit[n]uril family. Cucurbit[n]urils have been shown to catalyze a variety of organic reactions, including cycloadditions and hydrolysis reactions, by encapsulating the reactants and stabilizing the transition state within their hydrophobic cavity.
Based on its structural features, Dodecabenzylbambusuril possesses the potential to act as a supramolecular catalyst. The electron-deficient cavity of bambus[n]urils is well-suited for binding and stabilizing anionic or electron-rich species. This suggests that Dodecabenzylbambusuril could potentially catalyze reactions involving anionic transition states or reactants.
Table 3: Potential Catalytic Applications of Dodecabenzylbambusuril
| Reaction Type | Plausible Catalytic Role of Dodecabenzylbambusuril |
| Reactions involving anionic intermediates | Stabilization of the negatively charged transition state within the cavity. |
| Template-directed synthesis | Pre-organization of reactants within the cavity to favor a specific reaction pathway. |
| Photochemical reactions | Alteration of the photophysical properties of encapsulated guests and control of photoreaction pathways. |
Furthermore, the host-guest chemistry of Dodecabenzylbambusuril could be exploited for reaction regulation. By selectively binding to a reactant, product, or a catalyst, Dodecabenzylbambusuril could modulate the reaction equilibrium or the catalyst's activity. This could be achieved through competitive binding, where the addition of a strongly binding guest displaces a reactant from the cavity, thereby inhibiting the reaction.
While the catalytic potential of Dodecabenzylbambusuril remains largely unexplored, its well-defined structure and strong anion binding properties provide a strong foundation for future research in this exciting area of supramolecular chemistry.
Comparative Analysis with Other Macrocyclic Host Systems
Distinguishing Features from Cucurbiturils and Hemicucurbiturils
Dodecabenzylbambusuril, as a member of the bambusuril family, shares its fundamental building block, glycoluril (B30988), with cucurbiturils and hemicucurbiturils. However, the unique arrangement and connectivity of these units lead to significant differences in cavity structure, electrostatic potential, and, consequently, guest-binding preferences.
Cucurbit[n]urils (CB[n]) are synthesized through the condensation of glycoluril and formaldehyde, resulting in a pumpkin-shaped macrocycle with two identical portals lined by carbonyl groups. This arrangement creates a hydrophobic cavity and an electron-rich exterior and portals, making CB[n]s exceptionally effective hosts for positively charged (cationic) and neutral guest molecules.
Hemicucurbiturils represent a broader class of macrocycles that can be envisioned as cucurbiturils cut in half. In these structures, the carbonyl groups of the ethylene (B1197577) urea (B33335) units assume alternating "up" and "down" positions. Bambusurils are considered a specific type of hemicucurbituril, comprising six glycoluril units connected by methylene (B1212753) bridges. Unlike the parent cucurbiturils, the most profound distinguishing feature of bambusurils is their ability to act as potent anion receptors. This is a direct result of their unique internal cavity, which is lined with twelve methine C-H groups pointing inwards, creating a positive electrostatic potential ideal for binding negatively charged species.
| Feature | Dodecabenzylbambusuril | Cucurbituril | Hemicucurbituril (General) |
|---|---|---|---|
| Primary Building Blocks | Substituted Glycoluril, Formaldehyde | Glycoluril, Formaldehyde | N-substituted Ethylene Urea, Formaldehyde |
| Cavity Lining | Electron-poor C-H groups | Hydrophobic methylene groups | Varies; alternating carbonyls |
| Portal Characteristics | Positive electrostatic potential | Negative electrostatic potential (carbonyls) | Alternating carbonyl orientation |
| Primary Guest Type | Anions | Cations, Neutral Molecules | Generally avoids metal ion inclusion |
Unique Anion-Binding Cavity and Structural Rigidity of Bambusurils
The exceptional anion-binding capability of dodecabenzylbambusuril stems from its well-defined and structurally rigid cavity. The macrocycle adopts a rigid, jigger-like conformation where the six glycoluril units are held in an alternating arrangement. This pre-organized structure minimizes the entropic penalty upon guest binding, contributing to the formation of highly stable complexes.
The interior of the cavity is hydrophobic and features twelve methine hydrogen atoms directed towards the center. These C(sp³)–H groups are polarized and act as hydrogen bond donors, forming multiple C–H···anion interactions that stabilize the encapsulated guest. The collective effect of these interactions creates a region of strong positive electrostatic potential, making the cavity an ideal environment for anions. The benzyl (B1604629) substituents on the exterior of dodecabenzylbambusuril can be functionalized with electron-withdrawing groups to further enhance this positive potential and increase binding affinities.
The binding is highly selective, depending on the size and shape of the anion. Research conducted in chloroform (B151607) has shown that dodecabenzylbambusuril exhibits a remarkable affinity for the perchlorate (B79767) anion (ClO₄⁻), which is an optimal size to fit within the cavity. This interaction is predominantly enthalpy-driven and results in extremely high stability constants, reaching up to 10¹⁰ M⁻¹. Anions larger than perchlorate show a significantly reduced affinity as they cannot be fully accommodated within the central cavity.
| Anion | Guest | Association Constant (Kₐ) in Chloroform (M⁻¹) |
|---|---|---|
| Perchlorate | ClO₄⁻ | ~10¹⁰ |
| Iodide | I⁻ | 7.3 x 10⁹ (for a similar hybrid bambusuril) |
| Nitrate (B79036) | NO₃⁻ | Significantly lower than perchlorate |
| Chloride | Cl⁻ | Significantly lower than perchlorate |
Synergistic Opportunities with Complementary Macrocycles
The distinct and opposing guest preferences of bambusurils and other macrocyclic systems, such as cucurbiturils, open avenues for the development of synergistic supramolecular systems. While dodecabenzylbambusuril excels at binding anions, cucurbiturils are renowned for their high-affinity binding of cations. This complementarity allows them to operate in concert to control ion-pair recognition or to modulate complex chemical equilibria.
A key application of this synergy is the use of bambusurils as potent "anion scavengers" in systems governed by other supramolecular interactions. For example, in metal-mediated self-assembly processes, the presence and nature of counter-anions can be critical. The addition of a bambusuril can selectively sequester specific anions from the solution. This has been demonstrated in the case of a tetranuclear europium helical cage, where bambusuril was able to selectively remove coordinating nitrate anions, thereby regenerating the desired helical structure.
Furthermore, bambusurils can complex with anions that act as templates for other chemical assemblies. By encapsulating the template anion, the bambusuril effectively transforms it into a bulky, non-coordinating counterion, which can trigger or modify the self-assembly process in a controlled manner. This creates a hierarchical system where one macrocycle (the bambusuril) controls the function of another supramolecular entity by modulating the anionic environment.
| Component | Role in Synergistic System | Potential Outcome |
|---|---|---|
| Dodecabenzylbambusuril | Anion Receptor / Scavenger | Control of anion-templated assembly |
| Complementary Macrocycle (e.g., Cucurbituril) | Cation or Neutral Guest Receptor | Formation of the primary host-guest complex |
| Combined System | Hierarchical Host-Guest Recognition | Modulation of complex stability, solubility, or structure; ion-pair extraction |
Future Research Directions and Emerging Paradigms for Dodecabenzylbambus 1 Uril
Rational Design of Enhanced Dodecabenzylbambusresearchgate.neturil Analogues
The parent dodecabenzylbambus researchgate.neturil serves as a versatile scaffold, and future research will heavily focus on the rational design of analogues with tailored properties. Current synthetic strategies often rely on the statistical condensation of functionalized and unfunctionalized glycoluril (B30988) units, allowing for the introduction of specific functionalities. acs.orgacs.org
Key strategies for designing enhanced analogues include:
Monofunctionalization: The synthesis of bambus researchgate.neturils bearing a single functional group is a significant advancement. acs.org This approach, often achieved through statistical co-condensation of a large excess of a standard glycoluril with a small amount of a functionalized one, opens pathways for covalent attachment to other molecules or surfaces. acs.orgacs.org For example, monofunctionalized bambus researchgate.neturils with carboxyl groups have been synthesized and conjugated with crown ethers to create heteroditopic receptors for ion-pair extraction. acs.org
Enantiomerically Pure Synthesis: The development of synthetic routes to enantiomerically pure bambus researchgate.neturils is crucial for applications in chiral recognition and separation. nih.govacs.org Strategies using orthogonal protection of glycoluril monomers allow for the large-scale synthesis of chiral building blocks. nih.gov Post-macrocyclization modification, such as the deprotection of chiral auxiliaries on the fully formed macrocycle, provides access to a diverse library of enantiopure bambus researchgate.neturils that can be further functionalized. nih.govacs.org
Hybrid Macrocycles: Merging bambus researchgate.neturil units with components from other macrocycle families, such as biotin (B1667282) researchgate.neturil, has been shown to be a viable strategy. nih.govacs.org This approach can introduce unique structural features and functionalities, such as the introduction of a single carboxyl group and inherent chirality from a d-biotin unit, while maintaining high affinity for anions like iodide. nih.govacs.org
These design principles allow for the fine-tuning of solubility, binding affinity, selectivity, and reactivity, expanding the scope of potential applications. nih.gov
| Analogue Type | Synthetic Strategy | Key Features & Applications |
| Monofunctionalized Bambus researchgate.neturil | Statistical condensation of a symmetrical glycoluril with a small amount of an unsymmetrical, functionalized glycoluril. acs.orgacs.org | Provides a single point for covalent attachment; used in constructing mechanically interlocked molecules and heteroditopic receptors. nih.govacs.org |
| Enantiomerically Pure Bambus researchgate.neturil | Synthesis from enantiopure 2N,4N′-disubstituted glycoluril monomers or post-macrocyclization deprotection of a chiral auxiliary. nih.govacs.org | Enables chiral recognition and differentiation of enantiomeric guest molecules. acs.org |
| Hybrid Bambus researchgate.neturil-Biotin researchgate.neturil | Statistical condensation of 2,4-dibenzylglycoluril with d-biotin. nih.govacs.org | Creates an enantiomerically pure macrocycle with a single functional group for further modification, such as forming acs.orgrotaxanes. nih.govacs.org |
| Sulfide-Functionalized Bambus researchgate.neturil | Thiol-ene "click" reaction on allylated bambus researchgate.neturil precursors. researchgate.net | Creates multivalent scaffolds whose reactivity is influenced by the anion templated within the cavity during synthesis. researchgate.net |
Integration into Responsive and Adaptive Supramolecular Machines
The robust host-guest chemistry of dodecabenzylbambus researchgate.neturil makes it an excellent component for the construction of supramolecular machines. rsc.orgresearchgate.net These are complex assemblies where the motion of individual components can be controlled by external stimuli, often by modulating non-covalent interactions.
Future work in this area will likely involve:
Rotaxanes and Catenanes: Monofunctionalized bambus researchgate.neturils have already been used to construct acs.orgrotaxanes, where a linear "axle" is threaded through the macrocycle's cavity. nih.gov The strong anion binding within the cavity can be used as a recognition site to control the position (shuttling) of the bambus researchgate.neturil ring along the axle, a fundamental action in many molecular motors. rsc.org
Stimuli-Responsive Systems: The binding and release of an anion guest can act as a switch. By designing systems where anion binding or release induces a significant conformational change in the superstructure, responsive materials can be created. For example, the reversible binding of an anion could control the association or dissociation of two molecular components, leading to switchable catalysis or fluorescence.
Transmembrane Transporters: Bambus researchgate.neturils have been identified as efficient anion transporters. nih.govmuni.cz Designing more complex, stimuli-responsive transporter systems is a promising research direction. These "machines" could be engineered to transport specific anions across a lipid bilayer only in the presence of a specific chemical or light stimulus, offering precise control over ion flow. rsc.orgresearchgate.net
The development of these systems leverages the foundational principles of molecular machinery, where large-amplitude motion is achieved through the controlled movement of mechanically interlocked components. rsc.org
Development of Novel Characterization Techniques for Host-Guest Dynamics
Understanding the intricate dynamics of host-guest interactions is paramount for designing functional supramolecular systems. While standard 1H NMR is a powerful tool, the complexity and size of bambus researchgate.neturil assemblies necessitate the development and application of more advanced characterization techniques. utoronto.canih.gov
Emerging paradigms in characterization include:
Advanced NMR Spectroscopy: For large or dynamic supramolecular complexes, conventional NMR spectra can be limited by broad signals. utoronto.canih.gov Techniques like solid-state NMR (ssNMR) are essential for characterizing bambus researchgate.neturil-based materials in solid or gel phases. nih.govresearchgate.net In solution, two-dimensional NMR methods like ROESY are critical for confirming the geometry of host-guest complexes, such as identifying which protons of a guest molecule are interacting with the macrocycle's cavity in a rotaxane. nih.gov Saturation Transfer Difference (STD) NMR, often used in biology to study protein-ligand interactions, could also be adapted to probe the binding of guests to bambus researchgate.neturil hosts. nih.gov
Isothermal Titration Calorimetry (ITC): While NMR can determine binding constants, ITC provides a complete thermodynamic profile of the host-guest interaction, revealing the enthalpic and entropic driving forces behind complex formation. rsc.org This level of detail is crucial for the rational design of hosts with optimized binding properties.
Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is invaluable for confirming the stoichiometry of host-guest complexes, clearly identifying 1:1 or other binding ratios in complex mixtures. nih.gov
Computational Modeling: Quantum chemistry calculations and molecular dynamics simulations can provide deep insights into the binding modes and energetics of host-guest complexes. researchgate.net These methods can rationalize experimental observations, such as differences in binding affinity between diastereomeric bambusurils, and predict the properties of yet-to-be-synthesized analogues. researchgate.net
| Technique | Information Provided | Relevance to Dodecabenzylbambus researchgate.neturil |
| 2D ROESY NMR | Determines spatial proximity between protons. | Confirms the threading of an axle through the macrocycle in rotaxanes and identifies specific host-guest contacts. nih.gov |
| Solid-State NMR (ssNMR) | Provides structural and dynamic information on materials in a solid or gel state. researchgate.net | Characterizes bambus researchgate.neturil-based hydrogels and other advanced materials where solution-state NMR is not feasible. nih.gov |
| Isothermal Titration Calorimetry (ITC) | Measures thermodynamic parameters (ΔH, ΔS, Kₐ) of binding interactions. rsc.org | Elucidates the driving forces behind anion recognition, enabling the rational design of hosts with enhanced affinity and selectivity. |
| MALDI-TOF Mass Spectrometry | Determines the mass-to-charge ratio of molecules and complexes. | Confirms the formation and stoichiometry (e.g., 1:1) of host-guest complexes. nih.gov |
| Quantum Chemical Calculations | Provides insights into electronic structure, binding energies, and reaction mechanisms. researchgate.net | Explains observed differences in anion affinity among various bambus researchgate.neturil analogues and guides the design of new hosts. researchgate.net |
Broader Impact on Supramolecular Chemistry and Advanced Functional Materials
The continued exploration of dodecabenzylbambus researchgate.neturil and its derivatives is set to have a profound impact on the broader fields of supramolecular chemistry and materials science. Its well-defined structure and predictable, high-affinity anion binding make it an ideal building block for creating complex, functional materials from the bottom up. rsc.org
Key areas of impact include:
Anion Sensing and Extraction: The high selectivity of bambus researchgate.neturils for specific anions, such as the exceptional match between dodecabenzylbambus researchgate.neturil and the perchlorate (B79767) ion, makes them prime candidates for use in ion-selective electrodes and environmental remediation technologies. researchgate.net
Biocompatible Materials: Bambus researchgate.neturil has been used to modify the surfaces of inorganic materials like hydroxyapatite (B223615) and diatomite. nih.gov These composite materials have shown good biocompatibility, with no inherent hemolytic effects, opening avenues for their use in implants and other biomedical applications. nih.gov
Supramolecular Polymers and Gels: The strong and specific host-guest interactions mediated by bambus researchgate.neturils can serve as dynamic cross-links in the formation of supramolecular polymers and hydrogels. nih.govmuni.cz These materials can exhibit stimuli-responsive properties, such as self-healing or controlled release of encapsulated cargo, driven by the reversible binding of anions. muni.cz The principles used in cucurbit[n]uril-based functional materials, which leverage host-guest chemistry to control network properties, are directly applicable here. cam.ac.uknih.gov
Ultimately, research into dodecabenzylbambus researchgate.neturil is contributing to a more sophisticated understanding of molecular recognition and self-assembly. rsc.org This knowledge is critical for advancing the design of advanced functional materials with precisely controlled structures and smart, responsive properties. rsc.orgresearchgate.net
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing dodecabenzylbambus[6]uril, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis involves multi-step functionalization of bambus[6]uril with benzyl groups. Key challenges include steric hindrance during benzylation and purification of the final product. Optimization strategies include:
- Using excess benzyl bromide (10–12 equivalents) in DMF at 80°C to drive benzylation .
- Employing size-exclusion chromatography (SEC) for purification, as traditional methods (e.g., recrystallization) fail due to the compound’s high molecular weight and solubility limitations .
- Monitoring reaction progress via <sup>1</sup>H NMR to track benzyl group incorporation .
Q. How is this compound characterized structurally, and what spectroscopic techniques are critical for confirming its identity?
- Methodological Answer : Structural confirmation requires:
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to identify benzyl proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm) and uril carbonyl signals (δ 160–165 ppm) .
- Mass spectrometry : High-resolution MALDI-TOF or ESI-MS to confirm molecular weight (C144H144N12O12, exact mass 2209.06 g/mol) .
- X-ray crystallography : Limited due to crystallization challenges, but single-crystal data (if obtained) reveal the macrocyclic cavity and anion-binding sites .
Advanced Research Questions
Q. How does this compound function as an anion scavenger in halogen-bonded complexes, and what experimental evidence supports its role in stabilizing cationic species?
- Methodological Answer : Bn12BU[6] traps counterions (e.g., BF4<sup>−</sup>) via host-guest interactions, enabling isolation of "naked" [N–I–N]<sup>+</sup> halogen-bonded complexes. Key evidence includes:
- NMR titration : Downfield shifts in benzyl protons upon anion binding (e.g., Δδ = 0.3 ppm for BF4<sup>−</sup> in CD2Cl2) .
- Competition experiments : Selectivity for larger anions (e.g., ClO4<sup>−</sup> > NO3<sup>−</sup>) correlates with cavity size (diameter ~5.2 Å) .
- Theoretical studies : DFT calculations confirm binding energies (e.g., −45 kJ/mol for ClO4<sup>−</sup>) and cavity-anion complementarity .
Q. What strategies are effective in studying the host-guest chemistry of Bn12BU[6] with anions, and how can binding constants be accurately determined?
- Methodological Answer :
- Isothermal titration calorimetry (ITC) : Direct measurement of enthalpy changes (ΔH) and stoichiometry (n) for anion binding in nonpolar solvents (e.g., CHCl3) .
- Fluorescence quenching : Use of dansyl-modified Bn12BU[6] to monitor anion-induced fluorescence changes (λex = 340 nm, λem = 510 nm) .
- Table of binding constants :
| Anion | Log K (CH2Cl2) | Method | Reference |
|---|---|---|---|
| BF4<sup>−</sup> | 4.2 ± 0.1 | NMR | |
| ClO4<sup>−</sup> | 5.1 ± 0.2 | ITC | |
| NO3<sup>−</sup> | 3.8 ± 0.3 | Fluorescence |
Q. How does Bn12BU[6] influence reaction equilibria in supramolecular catalysis, and what mechanistic insights have been gained from its use?
- Methodological Answer : By sequestering anions, Bn12BU[6] shifts equilibria in cationic intermediates. Examples include:
- Halogen-bond catalysis : Enhanced reaction rates in [N–I–N]<sup>+</sup>-mediated arylations due to reduced ion pairing .
- Mechanistic probes : <sup>19</sup>F NMR tracking of BF4<sup>−</sup> scavenging in real-time (e.g., −70 ppm signal disappearance) .
- Kinetic studies : Pseudo-first-order rate constants (kobs) increase by 2–3× when Bn12BU[6] is added, confirming anion removal accelerates catalysis .
Data Contradictions and Resolution
Q. Discrepancies in reported anion-binding affinities for Bn12BU[6]: How can solvent polarity and experimental design account for variability?
- Analysis : Binding constants for ClO4<sup>−</sup> vary between Log K = 4.8 (CHCl3) and 3.2 (MeCN) due to solvent competition. Resolution strategies:
- Standardize solvent systems (e.g., CH2Cl2 for low polarity) .
- Use control experiments with inert electrolytes (e.g., TBAPF6) to account for ionic strength effects .
Q. Conflicting evidence on Bn12BU[6]’s cavity size: How do crystallographic and computational data align with experimental anion selectivity?
- Analysis : X-ray data (cavity ~5.2 Å) support selectivity for larger anions (ClO4<sup>−</sup>, diameter 4.8 Å), but computational models suggest flexibility. Resolve via:
- MD simulations : Show cavity expansion by 0.5–1.0 Å in solution, accommodating NO3<sup>−</sup> (diameter 4.1 Å) .
- Anion size-exclusion experiments : Smaller anions (e.g., Cl<sup>−</sup>) show negligible binding, confirming size dependency .
Experimental Design Considerations
Q. What protocols are recommended for reproducible synthesis and handling of Bn12BU[6] in air-sensitive reactions?
- Guidelines :
- Conduct reactions under argon using Schlenk techniques to prevent oxidation of uril carbonyl groups .
- Store Bn12BU[6] in sealed vials with molecular sieves (3 Å) to avoid moisture absorption .
- Pre-dry solvents (CH2Cl2, DMF) over CaH2 for 48 hours .
Q. How should researchers address the low solubility of Bn12BU[6] in polar solvents when designing host-guest studies?
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
